(2E)-1-(4-Chlorophenyl)-3-[4-(1H-triazirin-1-YL)phenyl]prop-2-EN-1-one
Overview
Description
(2E)-1-(4-Chlorophenyl)-3-[4-(1H-triazirin-1-YL)phenyl]prop-2-EN-1-one: is an organic compound characterized by the presence of a chlorophenyl group and a triazirinyl group attached to a prop-2-en-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(4-Chlorophenyl)-3-[4-(1H-triazirin-1-YL)phenyl]prop-2-EN-1-one typically involves the reaction of 4-chlorobenzaldehyde with 4-(1H-triazirin-1-yl)benzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. Common reagents used in this synthesis include sodium hydroxide and ethanol as the solvent.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or platinum can enhance the efficiency of the reaction, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, thiols derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
Industry: The compound can be utilized in the production of specialty chemicals, dyes, and polymers, owing to its reactive functional groups.
Mechanism of Action
The mechanism by which (2E)-1-(4-Chlorophenyl)-3-[4-(1H-triazirin-1-YL)phenyl]prop-2-EN-1-one exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The triazirinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The chlorophenyl group enhances the compound’s binding affinity to hydrophobic pockets within the target molecules.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Benzylamine: An organic compound with a benzyl group attached to an amine, used in the production of pharmaceuticals.
Uniqueness: (2E)-1-(4-Chlorophenyl)-3-[4-(1H-triazirin-1-YL)phenyl]prop-2-EN-1-one is unique due to the presence of both a chlorophenyl and a triazirinyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-[4-(triazirin-1-yl)phenyl]prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-13-6-4-12(5-7-13)15(20)10-3-11-1-8-14(9-2-11)19-17-18-19/h1-10H/b10-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQZNIJAZCAWQP-XCVCLJGOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)N3N=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl)N3N=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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